Lipophilicity Modulation: LogP Differential vs. Saturated and Allyl Analogs
1-(But-3-en-1-yl)piperazine exhibits a calculated LogP of 0.67 . This value positions it between the more polar 1-allylpiperazine (LogP 0.34) [1] and the more lipophilic 1-butylpiperazine (LogP 0.96) [2]. The intermediate lipophilicity arises from the butenyl chain length and unsaturation, offering a tunable parameter for optimizing membrane permeability and solubility in drug design workflows [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP: 0.67 |
| Comparator Or Baseline | 1-Allylpiperazine: LogP 0.34; 1-Butylpiperazine: LogP 0.96 |
| Quantified Difference | ΔLogP = +0.33 vs. 1-allylpiperazine; ΔLogP = -0.29 vs. 1-butylpiperazine |
| Conditions | Calculated using ACD/Labs or similar software as reported on vendor datasheets |
Why This Matters
This quantifiable difference in lipophilicity directly influences compound solubility and permeability, critical factors in selecting the appropriate piperazine building block for a given synthetic or pharmacological objective.
- [1] Chemsrc. 1-烯丙基哌嗪 (1-Allylpiperazine) Physical Chemical Properties. CAS 13961-36-9. View Source
- [2] Building Block BOC Sciences. 1-Butylpiperazine Product Page. CAS 5610-49-1. View Source
- [3] Holl R, Schepmann D, Wünsch B. Synthesis and receptor binding studies of 3-substituted piperazine derivatives. Eur J Med Chem. 2006;41(1):101-111. View Source
